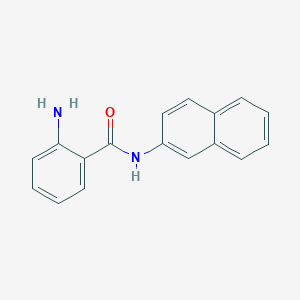

2-Amino-N-(naphthalen-2-yl)benzamide

Description

2-Amino-N-(naphthalen-2-yl)benzamide is a benzamide derivative characterized by a 2-aminobenzoyl group linked to a naphthalen-2-yl substituent via an amide bond. The naphthalene moiety introduces steric bulk and aromaticity, which may influence solubility, crystallinity, and biological interactions compared to simpler aryl groups .

Properties

IUPAC Name |

2-amino-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJSADBYLRFQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(naphthalen-2-yl)benzamide typically involves the acylation of 2-aminobenzamide with naphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro-2-Amino-N-(naphthalen-2-yl)benzamide.

Reduction: 2-Amino-N-(naphthalen-2-yl)benzylamine.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure:

- Anticancer Activity : Research indicates that 2-Amino-N-(naphthalen-2-yl)benzamide may inhibit cancer cell proliferation. Studies have shown it can interact with specific cellular receptors or enzymes involved in cancer progression, potentially leading to apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve interference with microbial cell wall synthesis or metabolic pathways .

Enzyme Inhibition

The compound has been explored as a potential inhibitor for various enzymes:

- Dipeptidyl Peptidase-IV (DPP-IV) : A study highlighted the use of aminobenzamide scaffolds similar to this compound as DPP-IV inhibitors, which are pivotal for regulating blood sugar levels .

- Histone Deacetylases (HDACs) : Compounds with similar structures have shown promise as selective HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

- Cytotoxic Activity : A series of studies evaluated the cytotoxic effects of related compounds against different cancer cell lines (e.g., MDA-MB-231). The results indicated that some derivatives exhibited higher potency than standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Another study focused on the antimicrobial effects against resistant strains, showcasing the compound's potential as a lead for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Amino-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the amide nitrogen. These variations impact physical, spectral, and functional properties:

Table 1: Substituent Effects on Benzamide Derivatives

Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and cyano (electron-withdrawing) substituents influence melting points and solubility. For instance, 4′-cyanophenyl derivatives exhibit higher melting points (233–234°C) compared to methoxy-substituted analogs (121–166°C) .

- Steric Effects : The naphthalen-2-yl group’s bulkiness may reduce crystallinity compared to smaller aryl groups, though direct data are lacking.

Spectroscopic Characterization

- IR Spectroscopy : All analogs show characteristic amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- NMR : Aromatic protons in the 6.5–8.5 ppm range (¹H-NMR) and carbonyl carbons at ~165 ppm (¹³C-NMR) are consistent across derivatives .

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 242 [M+] for 4-methoxyphenyl derivative) .

Biological Activity

2-Amino-N-(naphthalen-2-yl)benzamide, a compound with the molecular formula CHNO, has garnered attention in recent research due to its potential biological activities, particularly in anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound features an amino group attached to a naphthalene ring, which is further connected to a benzamide moiety. This configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-naphthoquinone-benzamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of synthesized compounds based on this scaffold showed promising results against breast cancer cell line MDA-MB-231:

- IC Values : Some derivatives, such as compound 5e and 5l, exhibited IC values as low as 0.4 µM, indicating they are significantly more potent than the standard chemotherapeutic agent cisplatin .

- Mechanism of Action : These compounds were shown to induce apoptosis in cancer cells, as evidenced by flow cytometric analysis revealing an increase in sub-G1 phase cells, which is indicative of cell death .

Table 1: Cytotoxicity of Selected Compounds Against MDA-MB-231 Cell Line

| Compound | IC (µM) | Relative Potency Compared to Cisplatin |

|---|---|---|

| 5e | 0.4 | 78.75 times more potent |

| 5l | 0.4 | 50.8 times more potent |

| Cisplatin | ~31 | Reference |

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationships (SAR) of these compounds:

- Substituent Effects : Variations in the aromatic substituents on the benzamide moiety significantly influence cytotoxicity. For example, phenyl and para-methylphenyl derivatives showed enhanced potency compared to their chloro or bromo counterparts .

Table 2: Summary of SAR Findings

| Substituent Type | Observed Effect on Potency |

|---|---|

| Phenyl | Increased potency |

| Para-methylphenyl | Increased potency |

| Para-chlorophenyl | Decreased potency |

| Para-bromophenyl | Decreased potency |

Additional Biological Activities

Beyond anticancer properties, some studies have hinted at other potential biological activities:

Case Studies and Experimental Findings

- Cytotoxicity Study : In a study evaluating the cytotoxic effects of synthesized naphthoquinone-benzamides against multiple cancer cell lines (MDA-MB-231, SUIT-2, HT-29), results indicated that most compounds were more effective than cisplatin against MDA-MB-231 cells but varied in efficacy against other lines .

- Flow Cytometry Analysis : The analysis revealed that treatment with these compounds led to significant changes in cell cycle distribution, particularly an increase in cells undergoing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.